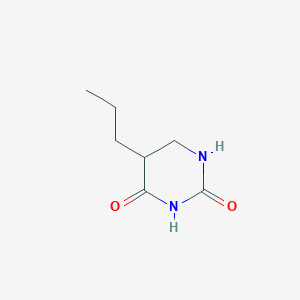

5-Propyl-1,3-diazinane-2,4-dione

Beschreibung

Overview of the 1,3-Diazinane Chemical Class and its Significance in Heterocyclic Chemistry

The 1,3-diazinane chemical class represents a family of nitrogen-containing heterocyclic compounds. These molecules are built upon a saturated six-membered ring containing four carbon atoms and two nitrogen atoms at the 1 and 3 positions. wikipedia.org Also known by the name hexahydropyrimidine, this scaffold is a fundamental structure in heterocyclic chemistry due to its presence in various natural and synthetic molecules. wikipedia.org The arrangement of the nitrogen atoms allows for diverse chemical reactivity and biological function, making the diazinane framework a "privileged scaffold" in drug design and medicinal chemistry. mdpi.comnih.gov

The study of diazinane scaffolds is intrinsically linked to the broader history of pyrimidine (B1678525) chemistry. The parent aromatic compound, pyrimidine, is a core component of nucleobases like uracil (B121893) and thymine. Early studies focusing on the metabolism of these essential biomolecules led to the identification of their saturated forms. Specifically, the catabolism of uracil was found to produce 1,3-diazinane-2,4-dione, more commonly known as dihydrouracil (B119008). wikipedia.orgwikigenes.org This discovery highlighted the biochemical importance of the saturated 1,3-diazinane ring system. Over the years, research has expanded from its biological origins to the synthesis and application of a wide array of diazinane derivatives in various fields of chemistry. mdpi.com

Diazinanes are classified based on the relative positions of the two nitrogen atoms within the six-membered ring. This leads to three constitutional isomers: 1,2-diazinane, 1,3-diazinane, and 1,4-diazinane. wikipedia.org The 1,4-isomer is widely known as piperazine, a common structural motif in pharmaceuticals. wikipedia.org The systematic nomenclature, following IUPAC guidelines, designates the saturated six-membered ring with two nitrogen atoms as "diazinane." The parent compound of the specific class discussed herein is 1,3-diazinane, also called hexahydropyrimidine. wikipedia.org

Table 1: Isomers of Diazinane

| Isomer | Common Name | Ring Structure |

|---|---|---|

| 1,2-Diazinane | Hexahydropyridazine | Saturated ring with adjacent nitrogen atoms |

| 1,3-Diazinane | Hexahydropyrimidine | Saturated ring with nitrogen atoms separated by one carbon |

| 1,4-Diazinane | Piperazine | Saturated ring with nitrogen atoms at opposite ends |

This table classifies the three isomers of diazinane based on the positioning of the nitrogen atoms in the heterocyclic ring. wikipedia.org

Structural Features of the 1,3-Diazinane-2,4-dione Core

The core of the title compound is the 1,3-diazinane-2,4-dione structure. This entity is also known by its IUPAC name, 1,3-diazinane-2,4-dione, and the common name, dihydrouracil. wikipedia.orgnih.gov Its structure is defined by a 1,3-diazinane ring with two carbonyl groups (=O) at positions 2 and 4.

The 1,3-diazinane-2,4-dione molecule possesses a six-membered ring architecture analogous to cyclohexane. wikipedia.org This ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat, to minimize steric and torsional strain. The flexibility of such heterocyclic rings is a known characteristic. rsc.org The presence of heteroatoms and substituents influences the energetic favorability of these conformations. For instance, studies on related fluorinated alkanes show that substituent effects can significantly dictate the conformational profile of a six-membered chain. nih.gov In the case of the 1,3-diazinane-2,4-dione ring, the planarity of the two amide groups (N-C=O) imposes constraints, leading to a preference for conformations that can accommodate this feature, often resulting in a half-chair or envelope-like geometry.

The two carbonyl groups at positions 2 and 4 are strong electron-withdrawing groups. Their presence significantly influences the electronic properties and reactivity of the 1,3-diazinane-2,4-dione ring. The carbonyl groups polarize the adjacent carbon-nitrogen bonds and increase the acidity of the protons on the nitrogen atoms (N-H). This functionality, where two carbonyl groups are attached to the same nitrogen atom (as seen across the ring structure), is characteristic of an imide group. wikipedia.org This electronic arrangement makes the nitrogen atoms potential sites for substitution reactions. Furthermore, the carbon atom at position 5, situated between the two nitrogen-bearing carbons, can be a site for nucleophilic or electrophilic attack depending on the reaction conditions and the nature of any substituents.

Table 2: Physicochemical Properties of 1,3-Diazinane-2,4-dione (Dihydrouracil)

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₂O₂ |

| Molar Mass | 114.10 g/mol |

| IUPAC Name | 1,3-diazinane-2,4-dione |

| XLogP3-AA (Lipophilicity) | -1.1 |

This table presents key physicochemical data for the parent scaffold, dihydrouracil. nih.gov

Positioning of 5-Propyl-1,3-diazinane-2,4-dione within Current Chemical Research

Direct and extensive research specifically focused on this compound is not widely documented in prominent literature. However, its chemical structure places it firmly within the ongoing research into substituted dihydrouracil and pyrimidinedione derivatives. The synthesis of novel dihydrouracil analogs is an active area of investigation, with various methods being developed to create libraries of these compounds for further study. mdpi.com

The addition of a propyl group at the 5-position is a classic strategy in medicinal chemistry to modulate a molecule's properties. This alkyl substitution can alter lipophilicity, which in turn affects solubility, membrane permeability, and interaction with biological targets. Research on related scaffolds demonstrates the importance of such substitutions. For example, various substituted pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as potent PARP-1 inhibitors for potential antitumor activity. nih.gov Similarly, the introduction of different groups at the 5-position of other heterocyclic rings, such as 1,3,4-thiadiazoles, has been shown to be crucial for their antiproliferative activity. nih.gov Therefore, this compound can be considered a candidate molecule for synthesis and biological screening, representing a logical extension of established research programs aimed at exploring the chemical and pharmacological space of the dihydrouracil scaffold.

Analogy to Related Dihydropyrimidine (B8664642) and Barbituric Acid Derivatives

The structure of this compound shares features with other well-studied heterocyclic compounds, notably barbituric acid and other substituted dihydropyrimidines.

Barbituric Acid Derivatives: Barbituric acid, or 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound of barbiturate (B1230296) drugs, which are known for their sedative-hypnotic and anticonvulsant properties. nih.govencyclopedia.pub The key structural difference between barbituric acid and dihydrouracil lies in the saturation of the pyrimidine ring; barbituric acid has an additional carbonyl group at the 6th position, making it a tri-oxo pyrimidine. The pharmacological activity of barbiturates is highly dependent on the substituents at the 5-position. encyclopedia.pub Research into barbituric acid derivatives continues, with a focus on synthesizing new compounds with potential therapeutic applications. encyclopedia.pubnih.gov

Dihydropyrimidine Derivatives: The class of dihydropyrimidines, to which this compound belongs, has been a fertile ground for medicinal chemistry research. Various substitutions on the dihydropyrimidine ring have led to compounds with a wide range of biological activities. For instance, certain dihydropyrimidine derivatives have been investigated for their potential as calcium channel blockers. nih.gov The Biginelli reaction is a common method for the synthesis of functionalized dihydropyrimidines. encyclopedia.pubresearchgate.net

A closely related compound, 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione , has been synthesized and characterized. nih.gov This highlights the ongoing interest in pyrimidine-2,4-dione derivatives for their potential chemotherapeutic activities. nih.gov

General Research Interest in Diazinane-Based Molecular Structures

The broader family of diazinane-containing molecules has attracted significant scientific attention due to their diverse pharmacological potential. The diazinane ring system is a core component of many biologically active compounds.

Research has shown that derivatives of pyrimidine-2,4-diones, the unsaturated counterparts to the diazinane-2,4-dione core, exhibit a range of activities, including antiviral and anticancer properties. nih.gov For example, 5-substituted uracil derivatives have been a major focus in the development of antiviral agents. nih.gov Specifically, E-5-propenyl-2'-deoxyuridine, a compound structurally related to the subject of this article, has shown potent antiviral activity against herpes simplex virus. nih.gov

Furthermore, the general class of dihydropyrimidines has been explored for anticonvulsant properties. nih.gov The structural modifications on the dihydropyrimidine scaffold are crucial in determining the type and potency of the biological activity. The interest in these compounds stems from the need for new therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12N2O2 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

5-propyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11) |

InChI-Schlüssel |

UEBGVWSWGQQLDN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CNC(=O)NC1=O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Propyl 1,3 Diazinane 2,4 Dione

Electrophilic and Nucleophilic Reactions of the Diazinane Ring

The diazinane ring of 5-Propyl-1,3-diazinane-2,4-dione possesses both electrophilic and nucleophilic centers, making it susceptible to a variety of chemical transformations. The carbonyl carbons are electrophilic, while the nitrogen atoms and the enolizable positions can act as nucleophiles.

Reactivity at the Carbonyl Centers

The two carbonyl groups at the C2 and C4 positions of the diazinane ring are primary sites for nucleophilic attack. The electrophilicity of these carbonyl carbons is a key determinant of the compound's reactivity. libretexts.org The polarity of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, rendering it susceptible to attack by electron-rich species. libretexts.org

While specific studies on the electrophilic reactions at the carbonyl centers of this compound are not extensively documented, the general reactivity of carbonyl groups suggests they can undergo reactions with various nucleophiles. For instance, in related systems, the carbonyl oxygen can be protonated under acidic conditions, which significantly enhances the electrophilicity of the carbonyl carbon. youtube.com This protonation facilitates the attack of weak nucleophiles.

Nucleophilic addition to the carbonyl groups is a fundamental reaction. In the context of dihydrouracil (B119008), the parent compound, nucleophilic attack by hydroxide (B78521) ions at the C4 position is a key step in its hydrolysis. wikigenes.org It is expected that this compound would undergo similar nucleophilic additions. The presence of two carbonyl groups in a 1,3-relationship can influence their reactivity, and in some cases, can lead to specific reactions such as the formation of metal chelates with polyvalent metal cations. libretexts.org

Protonation/Deprotonation Equilibria and Acid-Base Behavior

The 1,3-diazinane-2,4-dione ring contains acidic protons on the nitrogen atoms. The pKa values of these protons are crucial in determining the compound's behavior in different pH environments and its ability to act as a nucleophile. For the parent compound, dihydrouracil, enzymatic studies have suggested a pKa value in the range of 7.5-8 for the deprotonation of a nitrogen atom, which is essential for activating a water molecule for nucleophilic attack during hydrolysis. wikigenes.org

The presence of the electron-donating propyl group at the C5 position may slightly influence the acidity of the N-H protons compared to unsubstituted dihydrouracil. The protonation state of the molecule will dictate its nucleophilicity and its interaction with other reagents. In a basic medium, deprotonation of the nitrogen atoms generates a nucleophilic anion that can participate in reactions such as alkylation.

Oxidation and Reduction Pathways of the Diazinane Scaffold

The diazinane ring and its substituents can undergo both oxidation and reduction reactions, leading to various transformation products.

Selective Reduction of Carbonyl Groups

The reduction of the carbonyl groups in this compound would lead to the formation of hydroxyl groups. The selective reduction of one carbonyl group in the presence of the other in a 1,3-dicarbonyl system can be challenging but is achievable with specific reagents. While direct studies on the selective reduction of this compound are scarce, general methods for the mild and regiospecific reduction of masked 1,3-dicarbonyl derivatives to monocarbonyl compounds have been developed. acs.org These methods could potentially be applied to achieve selective reduction in this system.

The choice of reducing agent is critical for controlling the outcome of the reduction. Strong reducing agents might reduce both carbonyl groups, while milder or sterically hindered reagents could offer selectivity.

Oxidative Transformations of the Propyl Side Chain

The position of oxidation on the propyl chain would depend on the reagent and reaction conditions. For example, oxidation could potentially occur at the benzylic-like position (the carbon adjacent to the diazinane ring) or at other positions along the chain.

Hydrolysis and Degradation Mechanisms in Various Media

The stability of this compound in different media is a critical aspect of its chemical reactivity, leading to the cleavage of the diazinane ring.

The hydrolysis of dihydrouracils, the parent structure of this compound, has been studied under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of uracil (B121893) and its derivatives, including dihydrouracil, can occur. For uridine, a related nucleoside, acid-catalyzed hydrolysis involves the hydration of the 5,6-double bond to form a 6-hydroxy-5,6-dihydrouridine (B159830) intermediate. nih.gov This intermediate can then undergo cleavage of the N-glycosidic bond. nih.gov A similar mechanism involving protonation of a carbonyl oxygen followed by nucleophilic attack of water and subsequent ring opening can be postulated for the hydrolysis of this compound. The reaction is initiated by protonation of a carbonyl oxygen, which increases the electrophilicity of the corresponding carbonyl carbon, facilitating the attack by a water molecule. youtube.comchemistrysteps.com

Base-Catalyzed Hydrolysis: The hydrolysis of dihydrouracils is also catalyzed by bases. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, typically the C4 position, to form a tetrahedral intermediate. This is followed by ring opening. The reaction rate can be dependent on the hydroxide ion concentration. The presence of the propyl group at the C5 position may influence the rate of hydrolysis due to steric or electronic effects.

Stability Profile under Different pH Conditions

The stability of the 1,3-diazinane-2,4-dione ring is significantly influenced by the pH of the surrounding medium. Structurally analogous compounds, such as dihydrouridine, exhibit marked instability under certain conditions. For instance, the dihydrouridine ring is known to be stable at 25°C, but its half-life decreases to 9.1 hours at 100°C and a neutral pH of 7. nasa.gov This susceptibility to degradation is exacerbated in basic conditions, which catalyze the opening of the ring structure. nasa.gov

Studies on uracil, the unsaturated parent of the diazinane-2,4-dione core, have utilized techniques like UV resonance Raman (UVRR) spectroscopy to probe structural changes in response to pH variations. These studies reveal that uracil undergoes significant changes in its electronic delocalization when transitioned to either acidic or basic environments, indicating pH-dependent alterations in the molecular structure. nih.gov While uracil shows increased electronic delocalization in both acidic and basic media, dihydrouracil derivatives are particularly susceptible to base-catalyzed hydrolysis due to the increased nucleophilicity of hydroxide ions and the facilitation of ring-opening reactions. The stability of the 1,3-diazinane-2,4-dione ring in this compound is therefore expected to be lowest in alkaline solutions.

The table below summarizes the stability of related compounds under different pH conditions, providing an insight into the expected behavior of this compound.

| Compound | Condition | Observation | Reference |

| Dihydrouridine | 100°C, pH 7 | Half-life of 9.1 hours | nasa.gov |

| Dihydrouridine | Basic pH | Catalyzed ring opening | nasa.gov |

| Uracil | Acidic & Basic pH | Increased electronic delocalization | nih.gov |

Studies on Solvolysis and Enzymatic Degradation of Related Scaffolds

The 1,3-diazinane-2,4-dione scaffold is susceptible to both chemical (solvolysis) and biological (enzymatic) degradation, primarily through the hydrolytic cleavage of the amide bonds within the ring.

Solvolysis: The hydrolysis of related cyclic ureides, such as barbiturates, has been studied, providing a model for the solvolysis of this compound. Barbiturates, which share the pyrimidinetrione ring structure, undergo hydrolysis, and their degradation products can be influenced by the substituents on the ring. openstax.orgmedscape.com The rate and extent of this hydrolysis are dependent on factors such as pH, temperature, and the nature of the solvent.

Enzymatic Degradation: The enzymatic degradation of dihydrouracil and its derivatives is a well-characterized metabolic pathway. hmdb.ca Enzymes such as dihydropyrimidinase (EC 3.5.2.2) catalyze the reversible hydrolysis of dihydropyrimidines, like dihydrouracil, to their corresponding N-carbamoyl-β-amino acids. hmdb.caacs.orgwikigenes.org Specifically, the hydrolysis of 5,6-dihydrouracil yields N-carbamoyl-β-alanine. hmdb.ca This enzymatic process is stereoselective, as demonstrated by the use of hydantoinase from Vigna angularis for the enantioselective hydrolysis of racemic 6-substituted dihydrouracils. acs.orgacs.org This enzymatic machinery is part of the pyrimidine (B1678525) degradation pathway, where dihydropyrimidine (B8664642) dehydrogenase first reduces uracil to dihydrouracil. wikigenes.org

The following table details the enzymatic hydrolysis of related dihydrouracil scaffolds.

| Substrate | Enzyme | Product | Reference |

| Dihydrouracil | Dihydropyrimidinase | N-carbamoyl-β-alanine | hmdb.ca |

| Racemic 6-substituted dihydrouracils | Hydantoinase (Vigna angularis) | N-carbamoyl-(S)-β-amino acids and unreacted (R)-dihydrouracils | acs.orgacs.org |

| 5,6-Dihydrouracil | Dihydropyrimidine amidohydrolase | N-carbamoyl-β-alanine | wikigenes.org |

Tautomerism and Isomerization Phenomena in Diazinane-2,4-diones

The structural diversity of this compound is further expanded by the potential for tautomerism and isomerism, which can influence its chemical properties and biological interactions.

Keto-Enol Tautomerism and its Structural Implications

Like other compounds containing a dicarbonyl moiety, this compound can exist in equilibrium between its diketo and keto-enol tautomeric forms. The parent compound, uracil, predominantly exists in the diketo form in both the gas phase and aqueous solution. theses.cz However, the existence of keto-enol tautomers has been detected experimentally. acs.orgpnas.org

Theoretical studies on uracil have shown that the relative stability of its tautomers can be influenced by the surrounding environment, such as the presence of water molecules, which can either assist or hinder the proton transfer involved in tautomerization. nih.gov The dienol form of uracil is significantly less stable than the diketo form. nih.gov For substituted dihydrouracils, the nature and position of the substituent can affect the tautomeric equilibrium. The presence of the propyl group at the 5-position of the ring in this compound is expected to influence the electron distribution and, consequently, the relative stabilities of the keto and enol forms.

The table below presents the relative energies of uracil tautomers, which provides a basis for understanding the tautomeric landscape of this compound.

| Tautomer of Uracil | Relative Energy (kcal/mol) | Reference |

| Dienol form | 20 ± 10 (less stable than diketo) | nih.gov |

| Keto-enol tautomer | ~9.6 (higher energy than diketo) | nih.gov |

Configurational and Conformational Isomerism of the Ring System

The 1,3-diazinane-2,4-dione ring is not planar and can adopt various conformations. nih.gov Due to the sp3 hybridization of the C5 and C6 atoms, the ring is puckered. This allows for different spatial arrangements of the atoms, leading to conformational isomers. The most common conformations for six-membered rings are the chair and boat forms. fiveable.menumberanalytics.comyoutube.com The chair conformation is generally more stable as it minimizes torsional strain. youtube.com However, boat and skew-boat conformations are also possible and can exist in equilibrium. ru.nl

For the dihydrouracil nucleobase, it has been shown to be non-planar. nih.gov The presence of a substituent at the 5-position, such as the propyl group in this compound, will influence the conformational preference of the ring. The propyl group can occupy either an axial or equatorial position in a chair-like conformation, with the equatorial position generally being more stable to minimize steric interactions. The flexibility of the ring system allows for interconversion between different conformations, a process often referred to as ring-flipping.

The study of related heterocyclic systems provides insight into the potential conformations. For instance, detailed NMR analysis of 1-methylated steroids has shown that substituents can distort the ring from a normal chair conformation into twist or alternative half-chair forms. capes.gov.br Therefore, the 1,3-diazinane-2,4-dione ring in this compound likely exists as a dynamic equilibrium of multiple conformations, with the relative populations of each conformer depending on energetic factors.

Structural Characterization and Spectroscopic Analysis of 5 Propyl 1,3 Diazinane 2,4 Dione

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

A pertinent example is the crystallographic study of 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, a closely related derivative. The data from this compound can be used to infer the structural characteristics of 5-Propyl-1,3-diazinane-2,4-dione.

Crystal Packing Features and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds, a common feature in uracil (B121893) and its derivatives. The N-H groups at positions 1 and 3 of the diazinane ring act as hydrogen bond donors, while the carbonyl oxygen atoms at positions 2 and 4 serve as hydrogen bond acceptors.

In the crystal structure of the related 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, adjacent molecules form inversion-related dimers through strong N-H···O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. These dimers are further connected into chains by additional N-H···O hydrogen bonds. This type of hydrogen bonding network is a highly probable packing motif for this compound, leading to a stable, ordered crystalline lattice.

Conformational Analysis in the Solid State

The 1,3-diazinane-2,4-dione ring is not perfectly planar. Conformational studies on 5,6-substituted dihydrouracils have shown that the ring typically adopts a distorted half-chair conformation. clockss.org In this conformation, the part of the molecule containing the amide bonds (NH-CO-NH-CO) is approximately planar, while the C5 and C6 atoms are displaced out of this plane on opposite sides. clockss.org

For this compound, the propyl group at the C5 position will influence the specific puckering of the ring. The orientation of the propyl group (axial or equatorial) will be determined by the minimization of steric hindrance within the crystal lattice. In the solid state, a conformation that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions will be adopted. In the case of 5-nitrouridine, the pyrimidine (B1678525) ring exhibits a slight boat conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular connectivity and conformation can be obtained.

1H NMR Chemical Shift Assignments and Coupling Constant Analysis

The 1H NMR spectrum of this compound would show characteristic signals for the protons of the propyl group and the heterocyclic ring. Based on data from related compounds, the following assignments can be predicted.

The protons on the propyl chain would appear as a triplet for the terminal methyl group (CH3), a multiplet for the central methylene (B1212753) group (CH2), and another multiplet for the methylene group attached to the ring. The protons on the diazinane ring, specifically at the C6 position, would likely appear as a multiplet, coupled to the proton at C5. The N-H protons would typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

Analysis of the coupling constants (J-values) between adjacent protons provides valuable conformational information. For instance, the coupling constants between the protons at C5 and C6 can help to determine the dihedral angle between them and thus the puckering of the ring in solution.

13C NMR Spectroscopy for Carbon Skeleton Elucidation

The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the two carbonyl carbons (C2 and C4), the two ring carbons (C5 and C6), and the three carbons of the propyl chain are expected.

The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum. The chemical shifts of the C5 and C6 carbons will be influenced by the propyl substituent. The carbons of the propyl group will appear in the upfield region of the spectrum.

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~10-11 | - |

| C2=O | - | ~150-155 |

| N3-H | ~8-9 | - |

| C4=O | - | ~165-170 |

| C5-H | ~2.5-3.0 | ~40-45 |

| C6-H2 | ~3.0-3.5 | ~35-40 |

| Propyl-CH2-C5 | ~1.5-2.0 | ~30-35 |

| Propyl-CH2 | ~1.2-1.6 | ~20-25 |

| Propyl-CH3 | ~0.8-1.0 | ~10-15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity within the propyl chain and between the protons on the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbons) and for confirming the attachment of the propyl group to the C5 position of the ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the solution-state structure of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the structural framework of a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The structure of this compound contains several key functional groups that give rise to distinct and identifiable peaks in its vibrational spectra. The most prominent of these are the carbonyl (C=O) and amine (N-H) groups of the diazinane ring, and the C-H bonds of the propyl substituent.

The N-H stretching vibrations typically appear as strong, broad bands in the IR spectrum, generally in the region of 3100-3500 cm⁻¹. The broadening is a result of hydrogen bonding between molecules in the solid state. The diazinane ring contains two N-H groups, which can vibrate symmetrically and asymmetrically, potentially leading to multiple peaks in this region.

The carbonyl (C=O) groups are responsible for one of the most intense absorptions in the IR spectrum. In cyclic diones, these stretching vibrations are typically observed between 1650 and 1750 cm⁻¹. The precise frequency can be influenced by ring strain, electron-donating or withdrawing effects of adjacent atoms, and hydrogen bonding. For pyrimidine-2,4-dione derivatives, these peaks are often found around 1700 cm⁻¹. researchgate.net

The propyl group introduces characteristic C-H stretching and bending vibrations. The stretching vibrations of the sp³ hybridized C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O | Stretching | 1680 - 1730 | Very Strong |

| N-H | Bending | 1550 - 1650 | Medium |

| C-H (sp³) | Bending | 1350 - 1470 | Medium to Weak |

Note: The expected frequencies are based on general spectroscopic data and analysis of similar pyrimidine-dione structures. researchgate.netlibretexts.org

A deeper analysis of the vibrational spectra involves assigning the observed bands to specific molecular motions, or normal modes. This process, often aided by computational methods like Density Functional Theory (DFT), correlates the spectral data directly with the molecule's three-dimensional structure. nih.govnih.gov

N-H Vibrations: The N-H stretching modes are highly sensitive to intermolecular hydrogen bonding. In the crystal structure of related pyrimidine-2,4-diones, molecules often form dimers through N-H···O=C hydrogen bonds, which shifts the N-H stretching frequency to lower wavenumbers compared to the free molecule. researchgate.net The N-H bending vibrations (or scissoring) are also diagnostic and typically occur in the 1550-1650 cm⁻¹ region.

C=O Vibrations: The two carbonyl groups in the diazinane ring can exhibit both symmetric and asymmetric stretching modes. These may appear as two distinct bands or a single, broadened band in the IR spectrum, typically around 1700 cm⁻¹. The coupling of these two oscillators and their interaction with other parts of the ring system dictate their exact frequencies.

Propyl Group Vibrations: The propyl chain gives rise to a series of C-H stretching and bending modes. Asymmetric and symmetric stretches of the CH₂ and CH₃ groups can often be resolved within the 2850-3000 cm⁻¹ region. libretexts.org Additionally, CH₂ scissoring (~1470-1450 cm⁻¹), CH₃ symmetric deformation (umbrella mode, ~1375 cm⁻¹), and CH₂ rocking (~720 cm⁻¹) vibrations provide a signature for the alkyl substituent. libretexts.org

Ring Vibrations: The diazinane ring itself has complex vibrational modes, including C-N and C-C stretching, as well as ring "breathing" and deformation modes. These vibrations are often coupled and appear in the fingerprint region of the spectrum (1500-700 cm⁻¹), contributing to the unique spectral identity of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition and for deducing molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

The chemical formula for this compound is C₇H₁₂N₂O₂. Its monoisotopic mass is 156.0899 Da. In typical electrospray ionization (ESI) in positive mode, the molecule will be observed as the protonated species, [M+H]⁺.

Chemical Formula: C₇H₁₂N₂O₂

Calculated Monoisotopic Mass: 156.08988 Da

Protonated Ion [M+H]⁺: C₇H₁₃N₂O₂⁺

Calculated Exact Mass of [M+H]⁺: 157.09716 Da

An experimental HRMS measurement yielding a value extremely close to 157.0972 would confirm the elemental composition of the parent ion.

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, in this case, m/z 157.1) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. nih.govnih.gov

For this compound, a primary and highly probable fragmentation pathway involves the loss of the propyl group as a neutral radical or alkene.

Precursor Ion: The analysis begins with the protonated molecule at m/z 157.1 .

Primary Fragmentation: A common initial fragmentation is the cleavage of the bond between the propyl group and the diazinane ring. This results in the loss of propene (C₃H₆, 42.05 Da) via a rearrangement, or the propyl radical (•C₃H₇, 43.06 Da). The loss of propene is often favored, leading to a prominent fragment ion.

Loss of Propene (-C₃H₆): [M+H - C₃H₆]⁺ = 157.1 - 42.0 = m/z 115.0 (corresponding to the protonated uracil ring).

Secondary Fragmentation: The resulting fragment at m/z 115.0 (protonated uracil) can undergo further fragmentation characteristic of the pyrimidine-2,4-dione ring. A typical pathway is the retro-Diels-Alder-like cleavage of the ring, often involving the loss of isocyanic acid (HNCO).

Loss of Isocyanic Acid (-HNCO): [115.0 - HNCO]⁺ = 115.0 - 43.0 = m/z 72.0 .

This fragmentation cascade provides strong evidence for both the pyrimidine-dione core and the presence and location of the propyl substituent.

Table 2: Proposed MS/MS Fragmentation of this compound

| m/z (Proposed) | Ion Formula | Description |

|---|---|---|

| 157.1 | [C₇H₁₂N₂O₂ + H]⁺ | Precursor Ion (Protonated Molecule) |

| 115.0 | [C₄H₄N₂O₂ + H]⁺ | Loss of propene (C₃H₆) from the precursor ion. |

Computational Chemistry and Theoretical Studies of 5 Propyl 1,3 Diazinane 2,4 Dione

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule (the electronic structure).

The theoretical investigation of 5-Propyl-1,3-diazinane-2,4-dione's ground state geometry and electronic properties is primarily accomplished using Density Functional Theory (DFT) and ab initio methods. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be highly effective and is commonly used for organic molecules. bhu.ac.inresearchgate.net These calculations are typically paired with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. bhu.ac.innih.govajchem-a.com

The process involves an iterative optimization of the molecule's geometry to find the lowest energy state on the potential energy surface. researchgate.net For a related compound, 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, computational studies using the B3LYP/6-31G(d,p) level of theory were employed to determine its optimum molecular geometry. nih.gov A similar approach for this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its complete 3D structure.

Table 1: Representative Theoretical Methods for Molecular Structure Calculation

| Method | Description | Typical Basis Set |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation approximately, without accounting for electron correlation. | 6-31G(d,p) |

| Density Functional Theory (DFT) | A method that maps the many-electron problem onto a simpler one based on the electron density. It includes some effects of electron correlation at a lower computational cost than other methods. | 6-311++G(d,p) |

| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-311G(d,p) bhu.ac.in |

The presence of a flexible propyl group attached to the diazinane ring means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the process of identifying these different conformers and determining their relative energies to find the most stable, or "global minimum," structure.

This analysis involves systematically rotating the single bonds (C-C) of the propyl chain and calculating the energy of each resulting conformation. Studies on other heterocyclic systems have shown that different conformations can have significantly different energies, and identifying the lowest energy conformer is crucial for accurate predictions of other properties. nih.gov The results of such an analysis would reveal the preferred orientation of the propyl group relative to the heterocyclic ring, which is governed by minimizing steric hindrance and optimizing electronic interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. ajchem-a.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO - EHOMO) are critical parameters for describing a molecule's reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net Conversely, a large energy gap implies greater stability and lower reactivity. researchgate.net For similar pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these energies and analyze their implications for the molecule's stability and potential as a reactive agent. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.6 | Ability to donate electrons (related to ionization potential) |

| ELUMO | -2.1 | Ability to accept electrons (related to electron affinity) |

| Energy Gap (ΔE) | 4.5 | High value suggests good kinetic stability. ajchem-a.com |

The distribution of charge within this compound dictates how it interacts with other molecules. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. bhu.ac.in MEP maps use a color spectrum to indicate electrostatic potential on the molecule's surface: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are attractive to nucleophiles. researchgate.net

For this compound, MEP analysis would likely show strong negative potentials around the two carbonyl oxygen atoms, identifying them as primary sites for electrophilic interaction and hydrogen bonding. The nitrogen-bound hydrogens would exhibit positive potential. Furthermore, methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing a quantitative measure of the charge distribution. nih.gov

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. bhu.ac.innih.gov These theoretical predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

For instance, by calculating the vibrational frequencies of this compound, a theoretical FT-IR spectrum can be generated. In studies of related molecules, a strong correlation between the calculated and experimental vibrational frequencies has been observed after applying a scaling factor to the computational data to correct for approximations in the theory. nih.govresearchgate.net This comparison helps to validate both the experimental assignments and the accuracy of the chosen computational method. ajchem-a.com Time-dependent DFT (TD-DFT) can similarly be used to predict the electronic absorption wavelengths (UV-Vis spectrum), corresponding to transitions from occupied to unoccupied orbitals. researchgate.netmaterialsciencejournal.org

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3430 | 3410 | Stretching of the N-H bonds in the ring |

| C-H Stretch (propyl) | 2960 | 2955 | Asymmetric stretching of C-H bonds |

| C=O Stretch | 1720 | 1715 | Symmetric stretching of carbonyl groups |

| C-N Stretch | 1350 | 1345 | Stretching of the C-N bonds in the ring |

Simulated NMR Chemical Shifts and Coupling Constants

There is no specific published data providing simulated ¹H or ¹³C NMR chemical shifts or coupling constants for this compound. Such simulations would typically be performed using quantum mechanical methods, such as DFT, to predict the magnetic shielding of each nucleus, which is then converted into a chemical shift value. These theoretical calculations are valuable for confirming experimental spectra and for understanding how the electronic structure of the molecule influences its NMR properties.

Predicted Vibrational Frequencies and Intensities (IR, Raman)

Similarly, no specific predicted infrared (IR) or Raman vibrational frequencies and intensities for this compound have been found in published literature. Theoretical vibrational analysis is a powerful tool for interpreting experimental IR and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms. This information provides insight into the molecule's bonding and structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While molecular dynamics simulations are frequently used to study the behavior of biomolecules, specific MD studies focusing on this compound are not available.

A molecular dynamics simulation would be necessary to characterize the dynamic behavior of the 5-propyl substituent. Such a simulation would track the movement of the atoms over time, providing insights into the flexibility of the propyl chain, its preferred orientations (rotamers), and the energy barriers between different conformations. This information is crucial for understanding how the substituent might influence the molecule's interactions with its environment.

The influence of different solvents on the conformation of this compound has not been specifically detailed in available research. MD simulations in explicit solvent models (e.g., water, DMSO) would be required to understand how solvent molecules interact with the compound and how these interactions affect the conformational preferences of the pyrimidine ring and the propyl side chain. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize certain conformations in solution.

Structure Reactivity Relationships and Molecular Interactions of 5 Propyl 1,3 Diazinane 2,4 Dione

Principles of Structure-Reactivity Relationships in Diazinane Systems

The reactivity of the 1,3-diazinane-2,4-dione core is influenced by the amide functionalities within the heterocyclic ring. The principles governing these relationships are largely based on the interplay between the electronic nature of the ring and the steric and electronic contributions of its substituents.

The propyl group at the 5-position of the diazinane ring is an alkyl group, which is generally considered to be electron-donating through an inductive effect. libretexts.org This substituent can influence the selectivity of chemical reactions in several ways. For instance, in reactions involving electrophilic attack on the ring, the electron-donating nature of the propyl group can affect the regioselectivity. However, the most significant influence of the 5-propyl group is likely its steric bulk. masterorganicchemistry.comyoutube.com This steric hindrance can impede the approach of reactants to the adjacent positions on the ring, thereby directing reactions to less hindered sites. masterorganicchemistry.com

In reactions such as N-alkylation or N-acylation at the nitrogen atoms of the diazinane ring, the 5-propyl group can influence the rate and outcome of the reaction by sterically shielding one face of the ring, potentially leading to diastereoselective transformations if a chiral center is present or introduced. The flexibility of the propyl chain also allows it to adopt various conformations, which can further modulate its steric impact.

The rate of chemical reactions involving the 5-Propyl-1,3-diazinane-2,4-dione is governed by both electronic and steric effects.

Electronic Effects: The two amide groups within the diazinane ring are the primary determinants of its electronic properties. The lone pairs of electrons on the nitrogen atoms can be delocalized into the carbonyl groups, which affects their nucleophilicity. The electron-donating propyl group at the 5-position can subtly enhance the electron density of the ring through induction, which might slightly increase the rates of reactions involving electrophilic attack. libretexts.org Conversely, for reactions where the diazinane acts as a nucleophile, this inductive effect could have a modest activating effect. Studies on related secondary amide clusters have shown that extending alkyl side chains can influence excess-electron binding, suggesting that alkyl groups can modulate the electronic environment. nih.gov

Steric Effects: The steric hindrance imparted by the 5-propyl group is a major factor influencing reaction rates. masterorganicchemistry.comyoutube.com For reactions that require the approach of a bulky reagent, the propyl group can significantly slow down the reaction rate by physically obstructing the reaction center. masterorganicchemistry.com This is a common phenomenon in heterocyclic chemistry, where bulky substituents can dramatically alter catalytic activity and reaction outcomes. rsc.orgresearchgate.net The magnitude of this effect is dependent on the size of the attacking species and the specific conformation of the propyl group.

| Effect | Influence on Reaction Rate | Rationale |

| Electronic (Inductive) | Modest increase for electrophilic attack | The electron-donating nature of the propyl group slightly increases the electron density of the ring system. |

| Steric Hindrance | Significant decrease for bulky reagents | The propyl group physically blocks the approach of reactants to the active sites on the diazinane ring. |

Molecular Docking and Computational Studies of Protein-Ligand Interactions

While specific molecular docking studies for this compound are not widely available, computational methods provide a powerful tool to predict its interactions with biological targets. researchgate.netnih.govdiva-portal.org Insights can be gleaned from studies on structurally related 5-substituted uracil (B121893) derivatives. nih.govmdpi.comnih.gov

Computational approaches like molecular docking can be used to screen libraries of biological macromolecules to identify potential binding partners for this compound. nih.gov Based on its structural similarity to dihydrouracil (B119008), a metabolite in pyrimidine (B1678525) catabolism nih.gov, enzymes involved in this pathway, such as dihydropyrimidinase, are plausible targets. nih.govacs.org Furthermore, its structural features may allow it to interact with other protein classes, such as kinases or dehydrogenases, by mimicking endogenous ligands. The identification of a putative binding site involves assessing the complementarity of the ligand's shape and chemical properties with a specific pocket on the protein surface.

The binding of this compound to a protein target would be stabilized by a combination of non-covalent interactions. nih.govnih.gov

Hydrogen Bonds: The two nitrogen atoms and two oxygen atoms of the diazinane ring are capable of acting as hydrogen bond donors and acceptors, respectively. researchgate.netmdpi.com These interactions are crucial for the specificity and stability of protein-ligand complexes. nih.govnih.gov The N-H groups can donate hydrogen bonds to backbone carbonyls or acidic side chains of amino acids, while the C=O groups can accept hydrogen bonds from residues like serine, threonine, or lysine (B10760008).

Hydrophobic Interactions: The propyl group provides a significant hydrophobic moiety. core.ac.uk This alkyl chain can favorably interact with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These hydrophobic interactions are a major driving force for ligand binding in aqueous environments. nih.govnih.govcore.ac.uk

Pi-Stacking: While the saturated diazinane ring itself does not participate in pi-stacking, if the target protein has aromatic residues in the binding site, the hydrophobic interactions from the propyl group can contribute to a favorable binding environment alongside these aromatic systems.

| Interaction Type | Contributing Moiety on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | N-H groups at positions 1 and 3 | Aspartic acid, Glutamic acid, Serine, Threonine |

| Hydrogen Bond Acceptor | C=O groups at positions 2 and 4 | Lysine, Arginine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | 5-Propyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Mechanistic Studies of Interactions with Enzymes and Biological Targets

Detailed mechanistic studies on the interaction of this compound with specific enzymes are limited. However, by analogy with related compounds, its potential mechanisms of action can be inferred.

For instance, dihydropyrimidinase, an enzyme that catalyzes the reversible hydrolysis of dihydropyrimidines, employs a metal-dependent, general base mechanism. nih.govacs.org If this compound were a substrate for this enzyme, the catalytic mechanism would likely involve the coordination of one of the carbonyl oxygens to a zinc ion in the active site, followed by a nucleophilic attack of a zinc-bound water molecule. The 5-propyl group would primarily influence the binding affinity and turnover rate through steric and hydrophobic interactions within the substrate-binding pocket.

In the context of enzyme inhibition, this compound could act as a competitive inhibitor by binding to the active site and preventing the natural substrate from binding. The strength of this inhibition would depend on the affinity of the compound for the active site, which is determined by the hydrogen bonding and hydrophobic interactions described previously. Some studies have explored how adenosine (B11128) sulfamate (B1201201) analogues can act as substrate-assisted inhibitors of ubiquitin-activating enzymes, a mechanism that involves the formation of a covalent adduct. nih.gov While this is a different class of enzyme, it highlights the diverse mechanistic possibilities for small molecules interacting with biological targets. The presence of the alkyl substituent can also shift the metabolism of a molecule from the ring to the side chain, which could be a potential metabolic pathway for this compound. nih.gov

Substrate Recognition and Catalytic Mechanisms of Related Diazinane-Interacting Enzymes

The enzymatic processing of this compound is presumed to be carried out by enzymes involved in the pyrimidine degradation pathway. Two key enzymes in this pathway are dihydropyrimidinase (DHPase) and beta-ureidopropionase (βUP).

Dihydropyrimidinase (DHPase):

DHPase catalyzes the reversible ring opening of dihydropyrimidines. nih.gov The catalytic mechanism of DHPase is understood to be a metal-dependent process involving acid-base catalysis. nih.gov Studies on DHPase from various organisms have revealed a conserved catalytic machinery. The enzyme typically contains a binuclear metal center, often zinc, which is crucial for its activity. nih.gov A key feature of the active site is a post-translationally carbamylated lysine residue that bridges the two metal ions. nih.gov

The proposed mechanism for the hydrolysis of a dihydropyrimidine (B8664642) ring by DHPase involves the following key steps:

Substrate Binding: The diazinane ring binds in the active site, positioned by interactions with specific amino acid residues. For instance, in Pseudomonas aeruginosa DHPase, residues such as His61, Tyr155, Asp316, Ser289, and Asn337 are involved in binding 5-fluorouracil (B62378), a related compound. nih.gov

Nucleophilic Attack: A hydroxide (B78521) ion, activated by one of the metal ions in the binuclear center, performs a nucleophilic attack on a carbonyl carbon of the diazinane ring.

Ring Opening: This is followed by the cleavage of the amide bond, leading to the opening of the ring. An aspartate residue often acts as a general acid to protonate the ring nitrogen. nih.gov

Product Release: The resulting N-carbamoyl-β-amino acid is then released from the active site.

The substrate specificity of DHPase has been investigated. While its primary substrates are dihydrouracil and dihydrothymine, studies on D-hydantoinase, an enzyme with significant structural and functional similarity to DHPase, have shown that substitutions on the pyrimidine ring can be tolerated. nih.goviaea.org For example, site-directed mutagenesis of a thermostable D-hydantoinase to replace bulky residues like phenylalanine and tryptophan with smaller ones like alanine (B10760859) increased the enzyme's activity towards larger substrates such as D,L-5-benzyl and D,L-5-indolylmethyl hydantoins. nih.goviaea.org This suggests that the active site can accommodate substitutions at the 5-position of the ring, making it plausible that this compound can act as a substrate. Kinetic analysis of a Pseudomonas aeruginosa dihydropyrimidinase has been performed with 5-propyl-hydantoin as a substrate, further supporting the potential for interaction. researchgate.net

Beta-ureidopropionase (βUP):

Following the action of DHPase, the resulting N-carbamoyl-β-amino acid is a substrate for beta-ureidopropionase (βUP). nih.gov This enzyme catalyzes the final step in the pyrimidine degradation pathway, hydrolyzing the N-carbamoyl group to produce a β-amino acid, carbon dioxide, and ammonia. wikipedia.orgmedlineplus.govnih.gov

The catalytic mechanism of βUP involves a catalytic triad (B1167595) of cysteine, lysine, and glutamate (B1630785) residues. rcsb.org The key steps are:

Nucleophilic Attack: The catalytic cysteine residue performs a nucleophilic attack on the carbonyl carbon of the substrate's carbamoyl (B1232498) group.

Formation of a Covalent Intermediate: This attack leads to the formation of a transient covalent enzyme-substrate intermediate.

Hydrolysis: A water molecule, activated by a glutamate residue, hydrolyzes the intermediate, releasing the β-amino acid, ammonia, and carbon dioxide.

Human βUP exhibits allosteric regulation, where its activity is influenced by the binding of substrates and products. nih.gov The enzyme exists in an equilibrium of different oligomeric states, primarily dimers and octamers. nih.gov Substrate binding promotes the formation of larger, more active oligomers, while the product β-alanine leads to dissociation into less active dimers. nih.gov This regulation is pH-dependent, with the enzyme being more responsive to effectors at physiological pH. rcsb.org

Investigation of Binding Specificity and Thermodynamics

The interaction between a ligand like this compound and its target enzyme can be quantified by its binding affinity and thermodynamic parameters. These parameters provide a deeper understanding of the forces driving the interaction.

While specific thermodynamic data for the binding of this compound to DHPase or βUP is not available in the literature, the principles of binding thermodynamics can be applied to understand this interaction. The key thermodynamic parameters include:

Enthalpy (ΔH): This reflects the change in heat content of the system upon binding and is associated with the formation and breaking of non-covalent bonds such as hydrogen bonds and van der Waals interactions.

Entropy (ΔS): This represents the change in the randomness or disorder of the system upon binding. It is influenced by factors like the hydrophobic effect and conformational changes in both the ligand and the protein.

| Thermodynamic Parameter | Description | Factors Influencing the Interaction with this compound |

| Gibbs Free Energy (ΔG) | Overall energy of binding. A negative value indicates a spontaneous interaction. | The specific interactions formed between the propyl group and the enzyme's binding pocket will contribute to the overall binding affinity. |

| Enthalpy (ΔH) | Heat change upon binding. Reflects bond formation and breakage. | Hydrogen bonds between the diazinane ring's carbonyl and amine groups with polar residues in the active site would lead to a favorable negative enthalpy change. |

| Entropy (ΔS) | Change in disorder upon binding. | The hydrophobic propyl group could interact with nonpolar pockets in the enzyme, leading to a favorable entropy change through the release of ordered water molecules (the hydrophobic effect). Conversely, the loss of conformational freedom of the ligand and protein upon binding would result in an unfavorable entropy change. |

Studies on related systems have shown that the binding of ligands to enzymes in the pyrimidine degradation pathway is a complex interplay of these thermodynamic forces. For instance, the allosteric regulation of human βUP is driven by ligand-induced shifts in its oligomeric equilibrium, which is a thermodynamically controlled process. nih.gov The binding of substrate analogues can either promote association or dissociation of the enzyme complex, indicating a fine balance of enthalpic and entropic contributions that is sensitive to the ligand's structure. nih.gov

Crystallographic Studies of Diazinane-Protein Complexes for Structural Insights

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. Such structural information is invaluable for understanding the molecular basis of substrate recognition, catalysis, and inhibition.

Although a crystal structure of this compound in complex with DHPase or βUP has not been reported, crystallographic studies of these enzymes with other ligands provide significant insights.

Dihydropyrimidinase (DHPase):

The crystal structure of Pseudomonas aeruginosa DHPase has been solved in complex with the anticancer drug 5-fluorouracil (5-FU). nih.gov This structure reveals the key interactions within the active site that are likely to be relevant for the binding of this compound.

| Interacting Residue in P. aeruginosa DHPase | Interaction with 5-FU | Potential Interaction with this compound |

| Tyr155 | Forms a hydrogen bond with the carbonyl oxygen of 5-FU. nih.gov | The carbonyl groups of the diazinane ring are likely to form similar hydrogen bonds. |

| Ser289 and Asn337 | Interact with the main chain of 5-FU. nih.gov | The backbone of the diazinane ring could engage in analogous interactions. |

| Cys318 | Interacts with the side chain of 5-FU. nih.gov | The propyl group at the 5-position would likely occupy a hydrophobic pocket in this vicinity. |

| His61 and Asp316 | Involved in substrate binding. nih.gov | These residues are expected to play a role in positioning the diazinane ring for catalysis. |

The structure of pig liver dihydropyrimidine dehydrogenase (DPD), the first enzyme in the pyrimidine degradation pathway, has also been solved in a ternary complex with NADPH and 5-FU. nih.gov This structure provides a model for how the pyrimidine ring is recognized and oriented for reduction, which precedes the action of DHPase.

Beta-ureidopropionase (βUP):

A crystallographic study of this compound bound to DHPase or its product bound to βUP would provide definitive evidence for the binding mode and the specific interactions that govern substrate recognition. Such a structure would be instrumental in the rational design of more potent and specific inhibitors or in engineering the enzymes for biocatalytic applications.

Advanced Analytical Techniques for 5 Propyl 1,3 Diazinane 2,4 Dione Characterization

Chromatographic Methods for Purity, Isolation, and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 5-Propyl-1,3-diazinane-2,4-dione, various chromatographic methods are utilized to ensure high purity standards and to isolate the compound for further study.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC is typically the method of choice for compounds like this compound. researchgate.net In this mode, a nonpolar stationary phase (such as C18 or C8 silica (B1680970) gel) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The retention of this compound is influenced by the composition of the mobile phase, which often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, can be employed to ensure efficient elution and sharp peak shapes. researchgate.net

Several detection modes can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: As a pyrimidine derivative, this compound contains a chromophore that absorbs ultraviolet (UV) light. A diode-array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the column effluent at a specific wavelength, allowing for quantification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. researchgate.netmdpi.com It offers molecular weight information and fragmentation patterns, which unequivocally confirm the identity of the compound and any related impurities. mdpi.comnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or MS (Electrospray Ionization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its polar N-H groups and carbonyl functionalities, has limited volatility and may exhibit poor peak shape due to interactions with the GC column. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable analogue.

A common derivatization strategy for pyrimidine-based compounds is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

The resulting volatile derivative is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for confident peak identification based on the fragmentation pattern of the derivative. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

When a high-purity sample of this compound is required for further research, such as for structural elucidation or as a reference standard, preparative chromatography is employed. lcms.cz This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound from a mixture. lcms.czsielc.com

The process begins with the development of a robust analytical HPLC method that shows good separation between the peak for this compound and any impurities. This method is then scaled up by using a larger column with a greater diameter and stationary phase capacity. The sample load and flow rates are increased proportionally to maximize throughput while maintaining resolution. lcms.cz Fractions of the column effluent are collected as the target compound elutes, and these fractions are then combined and the solvent evaporated to yield the purified solid. The purity of the isolated compound is subsequently verified by analytical HPLC.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the thermal stability, melting behavior, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. scispace.com For this compound, DSC analysis provides critical information about its melting point, heat of fusion, and any polymorphic phase transitions. nih.gov

A small, precisely weighed sample of the compound is placed in a hermetically sealed pan and heated at a constant rate. The DSC thermogram plots heat flow against temperature. An endothermic peak indicates the melting of the crystalline solid, with the peak temperature corresponding to the melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the substance. The presence of multiple thermal events before decomposition could indicate polymorphism, where the compound can exist in different crystalline forms. nih.gov

Table 3: Representative DSC Data for a Crystalline Organic Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Endotherm) | 185.2 | 188.5 | 120.4 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability and decomposition characteristics of this compound. scispace.comresearchgate.net

The sample is heated on a high-precision balance at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of thermal decomposition. The shape of the curve can reveal whether the decomposition occurs in a single step or through multiple stages. researchgate.net This information is vital for understanding the compound's stability under thermal stress and for establishing safe handling and storage temperatures.

Table 4: Representative TGA Data for Thermal Decomposition

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature at Max Decomposition Rate | 275 °C |

| Residual Mass at 500 °C | < 2% |

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the sample are monitored to create a topographical map.

For the solid forms of this compound, AFM can be employed to:

Visualize crystal surfaces with high resolution: AFM can reveal details of crystal growth, such as terraces, steps, and screw dislocations, which are critical for understanding the crystallization process.

Quantify surface roughness: The root-mean-square (RMS) roughness and other statistical parameters of the crystal faces can be determined, providing information about the surface quality.

Investigate polymorphism: Different polymorphic forms of a compound can exhibit distinct surface topographies, which can be identified and characterized by AFM.

Although direct AFM studies on this compound are not readily found, research on related barbituric acid derivatives demonstrates the utility of this technique. For instance, AFM has been used to observe the formation of monolayers of melamine (B1676169) on barbituric acid, revealing regularly arrayed molecular structures driven by hydrogen bonding. This suggests that AFM has the sensitivity to probe the molecular arrangement on the crystal surfaces of this compound.

Table 1: Hypothetical AFM Surface Roughness Data for a Crystalline Facet of this compound

| Parameter | Value | Unit |

| Scan Area | 1 x 1 | µm² |

| Root Mean Square (RMS) Roughness | 0.5 | nm |

| Average Roughness (Ra) | 0.4 | nm |

| Maximum Height (Rmax) | 3.2 | nm |

This hypothetical data illustrates the type of quantitative information that can be obtained from AFM analysis, indicating a relatively smooth crystal surface at the sub-micrometer scale.

For this compound, SEM analysis would be crucial for:

Determining particle size and size distribution: SEM images can be used to measure the dimensions of individual crystals, providing data for particle size analysis.

Characterizing crystal habit: The external shape of the crystals (e.g., prismatic, tabular, acicular) can be clearly visualized, which is important for formulation and processing.

Observing surface features: Surface characteristics such as fractures, agglomeration, and the presence of smaller satellite particles can be identified.

Studies on related compounds provide an indication of what might be observed for this compound. For example, SEM has been used to examine the morphology of ceritinib (B560025) crystals, revealing changes in crystal shape and surface texture after different crystallization processes. Research on melamine-barbiturate supramolecular assemblies has also utilized SEM to show the formation of microscale crystalline particles with complex layered structures. A study on 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, a closely related structure, focused on its crystal structure determination by X-ray diffraction, which complements the morphological information that would be obtained from SEM.

Table 2: Expected Morphological Features of this compound from SEM Analysis

| Feature | Description |

| Crystal Habit | Prismatic or block-like crystals, potentially with well-defined facets. |

| Particle Size Range | Expected to be in the range of 10-100 micrometers, depending on crystallization conditions. |

| Surface Texture | Generally smooth surfaces, with the possibility of some surface steps or minor irregularities. |

| Agglomeration | Potential for inter-particle agglomeration, forming larger clusters. |

Future Research Directions and Perspectives on 5 Propyl 1,3 Diazinane 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The development of new and environmentally friendly methods for synthesizing 5-Propyl-1,3-diazinane-2,4-dione is a primary area of future research. Current synthetic routes often have drawbacks, such as the use of harsh reaction conditions, multi-step procedures, and the generation of significant chemical waste. mdpi.com To address these limitations, researchers are exploring innovative approaches.

Future methodologies will likely focus on:

Green Chemistry Principles: Employing less hazardous solvents, reducing energy consumption, and utilizing renewable starting materials will be crucial.

Catalytic Systems: The development of novel catalysts could enable more efficient and selective reactions, minimizing the formation of byproducts.

One-Pot Syntheses: Designing multi-component reactions where several steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. researchgate.net A recent innovative method for synthesizing dihydrouracils, a related class of compounds, utilized 3-chloroperbenzoic acid to cleave a carbon-sulfur bond under mild conditions, achieving moderate-to-high yields without the need for metals or strong acids and bases. mdpi.com

These advancements will not only make the synthesis of this compound more economical but also more environmentally sustainable.

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing processes and designing new ones. Future research in this area will likely involve a combination of experimental and computational techniques.

Key areas of investigation include:

Identification of Intermediates: Characterizing transient species and reaction intermediates can provide crucial insights into the reaction pathway. nih.gov

Kinetic Studies: Determining reaction rates and their dependence on various parameters (e.g., temperature, concentration, catalyst) will help in optimizing reaction conditions.

Stereoselectivity: For chiral derivatives of this compound, understanding the factors that control stereoselectivity is critical for producing enantiomerically pure compounds.

These mechanistic studies will provide a solid foundation for the rational design of more efficient and selective synthetic routes.

Advanced Computational Modeling for Precise Property Prediction and Molecular Design

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding the design of new compounds. Future research will increasingly rely on advanced computational modeling to explore the potential of this compound and its derivatives.

Specific applications of computational modeling include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and reactivity. mdpi.com